(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester
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Overview
Description
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both cyclopropyl and fluoropyridinyl groups in its structure makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling reaction of 6-cyclopropyl-4-fluoropyridine with bis(pinacolato)diboron. This reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Resulting from oxidation of the boronic ester group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is used in the development of biologically active molecules. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another widely used boronic ester in Suzuki–Miyaura coupling.
Cyclopropylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoropyridinyl group.
4-Fluoropyridin-3-yl Boronic Acid: Similar but without the cyclopropyl group.
Uniqueness
The uniqueness of (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester lies in its combination of cyclopropyl and fluoropyridinyl groups. This dual functionality enhances its reactivity and allows for the synthesis of more complex and diverse molecules compared to its simpler counterparts.
Properties
Molecular Formula |
C14H19BFNO2 |
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Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)10-8-17-12(7-11(10)16)9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
SSNYVMDKFWIYOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)C3CC3 |
Origin of Product |
United States |
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